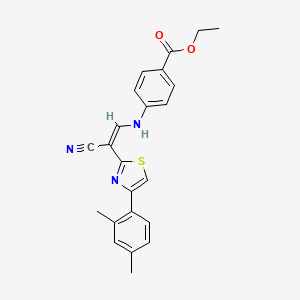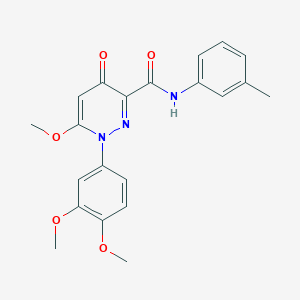![molecular formula C25H22N2O6S B3008564 N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine CAS No. 895649-98-6](/img/structure/B3008564.png)
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions. For instance, the synthesis of N-(4-bromobenzylidene)-2,3-dihydrobenzo[b][1,4]dioxin-6-amine was achieved through the condensation of 1,4-benzodioxan-6-amine and 4-bromobenzaldehyde . Similarly, the synthesis of 2,4-diphenyl-5,6-dihydrobenzo(h)quinolin-8-amines involved designing and synthesizing compounds with various functional groups to evaluate their biological activities . These methods suggest that the synthesis of the compound would likely involve careful selection of starting materials and reaction conditions to introduce the appropriate functional groups.
Molecular Structure Analysis
The molecular structure of related compounds has been confirmed using techniques such as single crystal X-ray diffraction, which provides detailed information about the 3D molecular structure and intermolecular interactions . NMR spectroscopy is another technique used to study the structure, tautomerism, (Z, E)-isomerism, and conformation of similar compounds . These techniques would be essential in determining the precise molecular structure of "N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine".
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored in the context of their biological activities. For example, the bromobenzylidene derivative was evaluated for its ability to inhibit sPLA2, an enzyme involved in the inflammatory response . The diphenyl-dihydrobenzoquinolin-8-amines were assessed for their topoisomerase IIα inhibitory activity, which is crucial for their anticancer properties . These studies indicate that the compound may also interact with biological targets through specific chemical reactions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of the exact compound are not provided, related compounds have been characterized using various spectral techniques, which likely include NMR, IR, and mass spectrometry . These techniques help determine properties such as solubility, stability, and purity, which are critical for understanding the compound's behavior in biological systems and its potential as a pharmacological agent.
Aplicaciones Científicas De Investigación
Quinoline Derivatives and Biological Activities
Quinoline and its derivatives, including quinoxalines and quinazolines, are significant due to their wide range of biological activities. These compounds are known for their applications in pharmaceuticals, acting as catalyst ligands, and their potential in antitumoral properties. Quinoline derivatives are synthesized through various methods, such as condensing ortho-diamines with 1,2-diketones or via reduction of amino acids. The structural flexibility of these compounds allows for the development of numerous analogs with potential therapeutic applications, including anticancer, antimicrobial, and antiviral activities (Pareek & Kishor, 2015).
Propiedades
IUPAC Name |
3-(benzenesulfonyl)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-6,7-dimethoxyquinolin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H22N2O6S/c1-30-21-13-18-19(14-22(21)31-2)26-15-24(34(28,29)17-6-4-3-5-7-17)25(18)27-16-8-9-20-23(12-16)33-11-10-32-20/h3-9,12-15H,10-11H2,1-2H3,(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMONUHDTWKUTJR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=CC=C3)NC4=CC5=C(C=C4)OCCO5)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H22N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6,7-dimethoxy-3-(phenylsulfonyl)quinolin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![({4-Chloro-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl}methyl)dimethylamine](/img/structure/B3008482.png)
![(2-Nitrophenyl)-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B3008483.png)
![1-[5-(4-methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-{[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B3008487.png)
![Methyl {[3-(2-{[(4-methylphenyl)sulfonyl]amino}ethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}acetate](/img/structure/B3008488.png)
![{(5Z)-4-oxo-2-thioxo-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-1,3-thiazolidin-3-yl}acetic acid](/img/structure/B3008490.png)
![(1R,5S)-3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid](/img/structure/B3008491.png)

![2-[Cyano(phenyl)amino]-1-(morpholin-4-yl)ethan-1-one](/img/structure/B3008493.png)


![[1-(Hydroxymethyl)-4,4-dimethoxycyclohexyl]methanol](/img/structure/B3008496.png)

![N~1~-[3-(trifluoromethyl)phenyl]-1,2-benzenediamine](/img/structure/B3008502.png)
![2-[(4-Chloro-2-nitroanilino)methylene]malononitrile](/img/structure/B3008503.png)